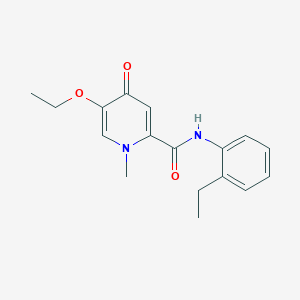

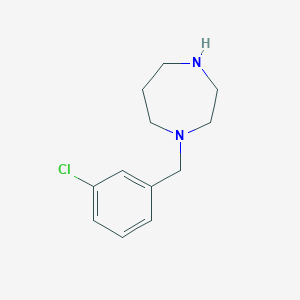

![molecular formula C26H20FN3O2 B3018394 5-(4-氟苄基)-3-(4-甲基苯基)-8,9-二氢-5H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉 CAS No. 866341-49-3](/img/structure/B3018394.png)

5-(4-氟苄基)-3-(4-甲基苯基)-8,9-二氢-5H-[1,4]二氧杂环[2,3-g]吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups and heterocyclic structure. While the specific compound is not directly mentioned in the provided papers, the research does cover related heterocyclic compounds and their synthesis, which can provide insights into the potential characteristics and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored through various methods. For instance, a sustainable synthesis of quinolines has been reported using a phosphine-free Mn(i) complex via acceptorless dehydrogenative coupling (ADC), which involves the dehydrogenation and condensation reactions between 2-aminobenzyl alcohols and secondary alcohols . Additionally, the synthesis of pyrazolo[3,4-b]quinolines has been achieved through the reaction of 3-amino-1H-pyrazolo[3,4-b]quinoline with various reagents, leading to the formation of different heterocyclic systems . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen atoms within the heterocyclic framework, which can significantly influence the electronic properties of the molecule. The synthesis of 1H-pyrazolo[3,4-b]quinolines with fluorine or trifluoromethyl substituents has been developed, highlighting the influence of such substituents on the molecule's parameters, such as HOMO and LUMO levels . This suggests that the fluorobenzyl and methylphenyl groups in the target compound would also impact its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be quite diverse. For example, the Povarov reaction, an imino-Diels-Alder reaction, has been used to synthesize hexahydro-2H-pyrano[3,2-c]quinoline analogues, which were then evaluated for their antimycobacterial activity . This indicates that the compound may also be amenable to similar cycloaddition reactions and could potentially exhibit biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents and structural features. The presence of a fluorine atom, as seen in the target compound, is known to affect the molecule's lipophilicity, reactivity, and potential for forming hydrogen bonds, which could influence its solubility, boiling point, and other physical properties. The synthesis of pyrazoloquinolines with high fluorescence intensity suggests that the compound may also exhibit fluorescence, which could be useful in applications such as organic light-emitting diodes (OLEDs).

科学研究应用

抗结核潜力

研究表明,源自二苯并[b,d]呋喃和 9-甲基-9H-咔唑的新型六氢-2H-吡喃并[3,2-c]喹啉类似物作为有效的抗结核剂。值得注意的是,具有 9-氟-5-(9-甲基-9H-咔唑-3-基)-3,4,4a,5,6,10b-六氢-2H-吡喃并[3,2-c]喹啉结构的化合物被认为对结核分枝杆菌 H37Rv 最具活性,最低抑菌浓度 (MIC) 低至 3.13 μg/mL (Kantevari 等,2011)。

在生物化学和医学中的荧光团效用

喹啉衍生物以其高效的荧光团特性而闻名,在生物化学和医学中被广泛用于研究各种生物系统。寻找新的、更灵敏和选择性更高的化合物仍然具有重要意义,特别是那些基于稠合芳香体系的化合物 (Aleksanyan & Hambardzumyan, 2013)。

抗癌药物潜力

一种新型的异恶唑喹喔啉衍生物已被合成并评估其作为抗癌药物的潜力。这种化合物通过单晶 X 射线衍射表征,并得到 DFT 计算、对接研究和 Hirshfeld 表面分析的支持,在靶蛋白的活性位点区域显示出显着的相互作用,表明其作为抗癌剂的潜在功效 (Abad 等,2021)。

用于癌症治疗的细胞毒活性

苯并[b][1,6]萘啶的甲酰胺衍生物对各种癌细胞系表现出有效的细胞毒活性,包括小鼠 P388 白血病和人 Jurkat 白血病细胞系。这突出了它们作为癌症治疗中有效药物的潜力 (Deady 等,2003)。

复杂杂环化合物的合成

对包含醌化合物的稠合和螺杂环化合物的研究导致了一系列新型结构的合成。这些化合物,包括吡唑啉酮、异恶唑啉、嘧啶、β-内酰胺和噻唑烷酮,证明了喹啉衍生物的化学多功能性和潜在的药用应用 (Khalafallah 等,2002)。

属性

IUPAC Name |

17-[(4-fluorophenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O2/c1-16-2-6-18(7-3-16)25-21-15-30(14-17-4-8-19(27)9-5-17)22-13-24-23(31-10-11-32-24)12-20(22)26(21)29-28-25/h2-9,12-13,15H,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKDXKYBEWDRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

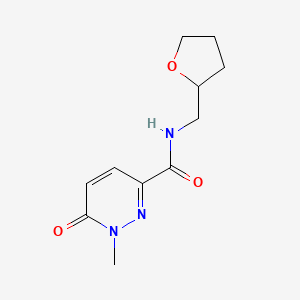

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)

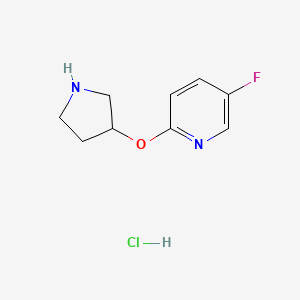

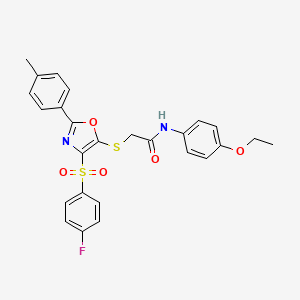

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

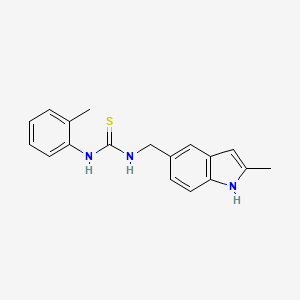

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-chloro-2-cyclopropylpyrimidine-4-carboxamide;hydrochloride](/img/structure/B3018325.png)

![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)

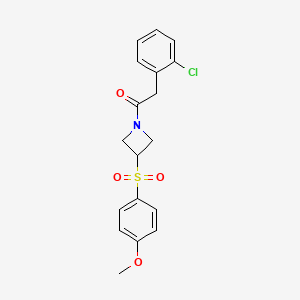

![2-Methyl-5-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B3018331.png)